Cas no 2171999-50-9 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid)

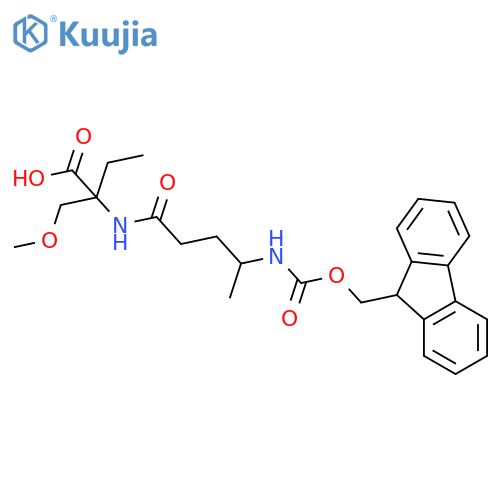

2171999-50-9 structure

商品名:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid

- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid

- 2171999-50-9

- EN300-1501346

-

- インチ: 1S/C26H32N2O6/c1-4-26(16-33-3,24(30)31)28-23(29)14-13-17(2)27-25(32)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,4,13-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: WJNPMDSALRPYJY-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)CCC(NC(C(=O)O)(COC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 468.22603674g/mol

- どういたいしつりょう: 468.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 12

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 114Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1501346-1.0g |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1501346-2500mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-5000mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-250mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-100mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-500mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-50mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-1000mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1501346-10000mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-(methoxymethyl)butanoic acid |

2171999-50-9 | 10000mg |

$14487.0 | 2023-09-27 |

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2171999-50-9 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-(methoxymethyl)butanoic acid) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量